2-(5-Bromo-2-ethoxyphenyl)acetic acid
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Overview
Description
2-(5-Bromo-2-ethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H11BrO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 5-position and an ethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-ethoxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-ethoxyphenylacetic acid. The reaction typically proceeds as follows:
- Bromination of 2-ethoxyphenylacetic acid:
Reagents: Bromine (Br2), acetic acid (CH3COOH)
Conditions: The reaction is carried out at room temperature with stirring.
:Reaction: C10H12O3+Br2→C10H11BrO3+HBr
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-ethoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 2-ethoxyphenylacetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: this compound can be oxidized to this compound.
Reduction: Reduction yields 2-ethoxyphenylacetic acid.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromo-2-ethoxyphenyl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of brominated phenylacetic acid derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-ethoxyphenyl)acetic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in inflammation and pain pathways. The bromine substituent can enhance the compound’s binding affinity to its molecular targets, leading to increased potency.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-ethoxyphenyl)acetic acid
- 2-(5-Chloro-2-ethoxyphenyl)acetic acid
- 2-(5-Bromo-2-methoxyphenyl)acetic acid
Comparison
Compared to similar compounds, 2-(5-Bromo-2-ethoxyphenyl)acetic acid is unique due to the specific positioning of the bromine and ethoxy groups on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity, biological activity, and physical properties. For example, the presence of the bromine atom at the 5-position may enhance the compound’s ability to participate in substitution reactions, while the ethoxy group at the 2-position can affect its solubility and overall stability.
Properties
IUPAC Name |
2-(5-bromo-2-ethoxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-14-9-4-3-8(11)5-7(9)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMISCCIZDRPSNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295607 |
Source
|
Record name | 5-Bromo-2-ethoxybenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101295607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7017-49-4 |
Source
|
Record name | 5-Bromo-2-ethoxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7017-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-ethoxybenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101295607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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